Nagaba
Description
Nomenclature and Chemical Identity of NAGABA
The full chemical name for this compound is N-Arachidonyl Gamma-Aminobutyric Acid. It is also known by synonyms such as N-ArachidonylGABA and Arachidonoyl GABA. nih.govcymitquimica.comcaymanchem.comscbt.com The compound has the molecular formula C₂₄H₃₉NO₃. nih.govcymitquimica.comcaymanchem.comscbt.comebi.ac.uk Its chemical structure is formed by the formal condensation of the amino group of gamma-aminobutyric acid with the carboxyl group of arachidonic acid. nih.govebi.ac.uk
Key chemical identifiers and properties of this compound include:
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₉NO₃ | nih.govcymitquimica.comcaymanchem.comscbt.comebi.ac.uk |
| Molecular Weight | Approximately 389.6 g/mol | nih.govcymitquimica.comcaymanchem.comscbt.com |
| IUPAC Name | 4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | nih.govcymitquimica.com |
| CAS Number | 128201-89-8 | nih.govcaymanchem.comscbt.com |
| PubChem CID | 16759310 | nih.gov |
| ChEBI ID | CHEBI:132722 | ebi.ac.uk |
The structure contains a long polyunsaturated fatty acid chain derived from arachidonic acid linked via an amide bond to the gamma-aminobutyric acid moiety. nih.govebi.ac.uk
Classification within Endogenous Lipid Signaling Systems
This compound is classified as an N-acyl-gamma-aminobutyric acid and a fatty amide. nih.govebi.ac.uk It belongs to the broader class of N-acyl amino acids, which are conjugates of fatty acids and amino acids found in mammals. researchgate.netresearchgate.net These molecules are considered endogenous signaling lipids. researchgate.netresearchgate.netscielo.br The discovery of arachidonyl amino acids like this compound in mammalian tissues highlights their potential roles in endogenous signaling systems, drawing parallels with endocannabinoids due to structural resemblances. researchgate.netresearchgate.net
Historical Context of Discovery and Initial Characterization
This compound was identified as part of a new class of molecules, the arachidonyl amino acids, found in mammals. researchgate.netnih.gov Its presence, alongside other arachidonyl amino acids such as N-arachidonylglycine (NAGly) and N-arachidonylalanine, was reported in bovine and rat brain tissue. researchgate.netnih.gov The initial characterization of this class of molecules involved their isolation and identification from biological sources. researchgate.net While N-arachidonylglycine (NAGly) was more extensively characterized in early studies, this compound was also found to be present and showed some biological activity, such as suppressing responses to pain, although its characterization was less complete at the time. caymanchem.comresearchgate.netnih.gov Research findings indicated that these arachidonyl amino acids could be metabolized by enzymes such as fatty acid amide hydrolase (FAAH) and potentially by cyclooxygenases (COXs) and lipoxygenases (LOXs), suggesting potential pathways for their biosynthesis and degradation within the body. ebi.ac.ukresearchgate.netnih.govacs.org
Detailed research findings related to the initial characterization of arachidonyl amino acids, including this compound, involved techniques such as liquid chromatography-mass spectrometry (LC/MS) for detection and quantification in tissues. researchgate.net Studies also began to explore their potential biological activities, noting the pain-inhibitory effects of both NAGly and this compound. caymanchem.comresearchgate.netnih.gov The identification of these compounds opened new avenues for research into their physiological functions and potential therapeutic implications. researchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDIEXTAYKJNX-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Endogenous Regulation of Nagaba
Endogenous Production Pathways
NAGABA is synthesized endogenously in mammalian tissues. google.comontosight.ai Its biosynthesis is not yet fully understood, but research suggests primary pathways involving the conjugation of arachidonic acid and gamma-aminobutyric acid. nih.govresearchgate.net
Enzymatic Condensation of Arachidonic Acid and Gamma-Aminobutyric Acid
One proposed biosynthetic pathway for this compound involves the enzymatic condensation of arachidonic acid and GABA. ontosight.ainih.govresearchgate.net This reaction forms an amide bond between the carboxyl group of arachidonic acid and the amino group of GABA. ontosight.ainih.gov While the direct enzymatic machinery responsible for this specific condensation is still under investigation, the general principle of N-acyl amino acid/neurotransmitter (NAAN) conjugate synthesis involves the conjugation of an amino acid or neurotransmitter with free fatty acids or acyl-CoA. mdpi.comnih.gov
Identification and Characterization of Involved Biosynthetic Enzymes
The specific enzymes catalyzing the direct condensation of arachidonic acid and GABA to form this compound have not been definitively identified and characterized. However, studies on related N-acyl amino acids like N-arachidonoyl glycine (B1666218) (NAGly) suggest potential shared biosynthetic pathways. nih.gov Research indicates a possible role for the enzyme fatty acid amide hydrolase (FAAH) in the formation of some arachidonoyl amino acids, potentially acting as a conjugation enzyme or by liberating arachidonic acid from other lipids like anandamide (B1667382) (AEA) for subsequent conjugation. nih.govmdpi.comsemanticscholar.orgresearchgate.net Further research is needed to fully elucidate the specific enzymes and steps involved in this compound biosynthesis.
Regulation of Endogenous this compound Levels
The endogenous levels of this compound are subject to regulatory mechanisms involving both synthesis and degradation.
Fatty Acid Amide Hydrolase (FAAH)-Dependent Conjugation Mechanisms
While FAAH is primarily known for its role in hydrolyzing fatty acid amides, including endocannabinoids like anandamide, evidence suggests its involvement in the regulation of this compound levels, potentially through a conjugation-dependent biosynthesis pathway. nih.govmdpi.comsemanticscholar.orgresearchgate.netuniprot.org Studies have shown that inhibition of FAAH can lead to a decrease in this compound levels in the brain, suggesting a complex interplay where FAAH might be involved in the formation of this compound, contrary to its typical degradative function for other lipids. nih.gov This highlights a potential dual role for FAAH in the metabolism of certain N-acyl amino acids.
Degradative Pathways and Enzyme Activities
Like other bioactive lipids, this compound is subject to degradation to regulate its cellular concentrations and signaling. While the primary degradation pathways specifically for this compound are not as extensively characterized as those for endocannabinoids like AEA or 2-arachidonoylglycerol (B1664049) (2-AG), enzymes involved in the metabolism of related lipid amides and fatty acids are likely candidates. FAAH is a key enzyme in the hydrolysis of various fatty acid amides, breaking them down into fatty acids and their corresponding amine or amino acid head groups. uniprot.orgnih.gov Given this compound's structure as an arachidonoyl conjugate of GABA, FAAH could potentially hydrolyze the amide bond, yielding arachidonic acid and GABA. researchgate.netnih.gov Additionally, oxidative metabolism by enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOXs), known to act on arachidonic acid and other arachidonoyl-containing lipids, may also contribute to this compound metabolism. mdpi.comnih.govacs.orgacs.orgrrpharmacology.ru Studies have shown that lipoxygenases can metabolize lipoamino acids like this compound. nih.govacs.org
Tissue and Regional Distribution of this compound in Mammalian Systems
This compound has been identified as a natural constituent of mammalian brain tissue. google.comnih.gov Along with other arachidonoyl amino acids like N-arachidonoyl glycine (NAGly) and N-arachidonoylalanine (NAAla), this compound is found in the mammalian brain. nih.govgoogle.comnih.gov While NAGly is widely distributed in various mammalian tissues, including brain, spinal cord, intestine, kidney, blood, and skin, the specific distribution of this compound across different tissues is less comprehensively documented. nih.govgoogle.com However, studies in rats have shown that this compound levels are generally similar to those of NAGly in the brain, although they exhibit regional differences. nih.govnih.gov For instance, this compound levels can differ about twofold between different brain regions in rats. nih.govnih.gov Research in rat brain has examined this compound levels in regions such as the hypothalamus, striatum, and hippocampus, showing variations across these areas and potentially influenced by factors like the estrous cycle in females. physiology.org
Table 1: Regional Distribution of this compound in Rat Brain (Illustrative Data)
| Brain Region | Relative this compound Level |
| Hypothalamus | Varied by cycle physiology.org |
| Striatum | Varied by cycle physiology.org |
| Hippocampus | Varied by cycle physiology.org |
| Other Regions | Differ twofold nih.govnih.gov |
Note: This table provides illustrative data based on findings indicating regional differences and variations influenced by physiological states. Specific quantitative values can vary depending on the study and experimental conditions.
Enzymatic Metabolism of Nagaba
Interaction with Cyclooxygenase (COX) Enzymes
Studies have investigated the interaction of NAGABA with cyclooxygenase enzymes, the enzymes primarily responsible for the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. COX enzymes exist in different isoforms, notably COX-1 and COX-2, which exhibit differential expression patterns and physiological roles.
Substrate Utilization by COX Isoforms (e.g., COX-2 vs. COX-1)
Research indicates that COX-2 is capable of oxygenating this compound. nih.govnih.gov Specifically, COX-2 was shown to oxygenate this compound at a rate approximately 20–40% of the maximal rate observed with arachidonic acid (AA) as the substrate. nih.govnih.gov this compound, along with N-arachidonoylalanine (NAla), has been highlighted as an example of charged substrates that demonstrate selectivity for COX-2. nih.govnih.gov In contrast, COX-1 utilizes arachidonoyl amino acids, including this compound, inefficiently, if at all. wikipedia.orgfishersci.ca This differential substrate utilization by COX isoforms suggests a potential role for COX-2 in the metabolic fate of this compound. The observation that arachidonoyltaurine, another negatively charged arachidonoyl derivative, was a poor substrate for both COX-1 and COX-2 (less than 10% the rate of AA oxygenation) further supports the notion that while COX-2 can metabolize some charged substrates, this is not a universal property for all negatively charged arachidonoyl amides. wikipedia.orgmpg.defishersci.ca
Identification of COX-Derived Oxygenated Products
While the interaction of this compound with COX-2 has been established, the specific oxygenated products resulting from this enzymatic activity have not been definitively identified in the reported studies. nih.govnih.gov In related investigations involving N-arachidonoylglycine (NAGly), a lipoamino acid similar in structure to this compound, COX-2 was found to produce glycine (B1666218) amides of products comparable to those derived from AA. nih.gov However, the precise position(s) of the hydroxyl group(s) in these NAGly derivatives were not determined. nih.gov This suggests that COX-2 likely catalyzes the formation of oxygenated this compound metabolites analogous to the prostaglandins or hydroxyeicosatetraenoic acids produced from AA, but with the GABA moiety remaining conjugated.
Interaction with Lipoxygenase (LOX) Enzymes
Lipoxygenase enzymes represent another major pathway for the oxidative metabolism of polyunsaturated fatty acids and their derivatives. Various LOX isoforms exist in mammals, characterized by their regioselectivity of oxygen insertion into the fatty acid chain.
Substrate Specificity of LOX Isoforms (e.g., pl12-LOX, 15-LO-1, 15-LO-2)
Multiple mammalian LOX isoforms have been shown to metabolize this compound, including human platelet 12-LOX (pl12-LOX), porcine leukocyte 12-LOX (lk12-LOX), rabbit reticulocyte 15-LOX-1 (r15-LOX-1), and human 15-LOX-2 (h15-LOX-2). nih.govnih.govwikipedia.orgciteab.com At a substrate concentration of 25 µM, this compound was oxygenated by these LOX enzymes at rates comparable to those observed for arachidonic acid. citeab.commpg.de The efficiency of lipoamino acid oxygenation, including this compound, as determined by kcat/Km values, ranged between 42% and 105% relative to that of AA for these LOX enzymes. nih.govnih.gov
Notably, pl12-LOX, which typically exhibits a preference for C20 fatty acids and is less efficient in metabolizing neutral arachidonoyl amides and esters, readily oxygenates arachidonoyl amides possessing negatively charged head groups, such as this compound. wikipedia.orgfishersci.ca Human 15S-LOX-2 is also efficient in utilizing arachidonoyl amino acids while maintaining its positional specificity. wikipedia.orgciteab.comfishersci.ca Both r15-LOX-1 and lk12-LOX are described as promiscuous enzymes capable of oxygenating fatty acid amides and esters. wikipedia.orgfishersci.ca
Regioselectivity of Oxygenation and Formation of Hydroperoxyeicosatetraenoic Acid-GABA Derivatives
The interaction of this compound with LOX enzymes results in the formation of oxygenated products. Following reduction of the initial hydroperoxy products, the corresponding amino acid amides of 12- and 15-hydroxyeicosatetraenoic acid (HETE) are formed, generally reflecting the primary regioselectivity of each enzyme for AA. nih.govnih.gov
For r15-LO-1 and h15-LO-2, mass spectrometric analysis of the reaction products with this compound indicated the formation of hydroperoxyeicosatetraenoic acid-GABA (HpETE-GABA) derivatives, with fragmentation patterns suggesting peroxidation predominantly occurred at the C-15 position. citeab.com
However, pl12-LOX demonstrated a notable exception to typical regioselectivity when metabolizing this compound. nih.govnih.govciteab.commpg.de Surprisingly, pl12-LOX produced both 12- and 15-hydroperoxy products (HpETE-GABA) in approximately equal quantities after reduction. citeab.commpg.de This indicates that pl12-LOX functions as a 12/15-LOX when acting on this compound. wikipedia.orgfishersci.ca Similar dual specificity (12- and 15-HETE-T) was observed for pl12-LOX with arachidonoyltaurine, another negatively charged substrate, while the regioselectivity was retained for 15-LOX-1, 15-LOX-2, and lk12-LOX with this substrate. wikipedia.orgfishersci.ca
Influence of Substrate Structural Features on LOX Positional Specificity
The distinct metabolic profiles observed with different LOX isoforms when acting on this compound highlight the influence of substrate structural features on enzyme positional specificity. The efficient oxygenation of negatively charged arachidonoyl amides like this compound by pl12-LOX, in contrast to its poor activity with neutral counterparts, suggests that the negative charge of the substrate's head group plays a significant role in its interaction with the enzyme. wikipedia.orgfishersci.ca
The altered regioselectivity of pl12-LOX with this compound, leading to the production of both 12- and 15-HpETE-GABA, implies that the negatively charged head group influences the positioning or binding orientation of the substrate within the enzyme's active site. wikipedia.orgfishersci.ca For pl12-LOX to generate both 12- and 15-HETE derivatives, the substrate likely adopts different conformations or positions within the catalytic channel, allowing for hydrogen abstraction at both C-10 (leading to 12-HETE) and potentially C-13 or C-14 (leading to 15-HETE). fishersci.ca
Molecular Mechanisms of Action of Nagaba
Receptor Binding and Activation Profiles
GPR92 Receptor Agonism and Signaling Cascades
N-arachidonylglycine (NAG), a molecule structurally related to Nagaba, has been identified as an endogenous ligand for the orphan G protein-coupled receptor GPR92 (also known as LPAR5). nih.govunisi.it Studies using reporter assay systems have demonstrated that NAG can activate GPR92. nih.govunisi.it This activation specifically triggers the Gq/11-mediated signaling pathway. nih.govunisi.it Activation of GPR92 by NAG has been shown to increase intracellular calcium levels in cultured dorsal root ganglia (DRG) neurons. nih.govunisi.it Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within GPR92, including Thr97, Gly98, Phe101, and Arg267, as being responsible for the interaction with NAG. unisi.it GPR92 mRNA exhibits high expression levels in DRG, with lower expression observed in other brain regions, and is also present in peripheral tissues such as the spleen, stomach, small intestine, and kidney. nih.govunisi.it Furthermore, GPR92 has been found to be largely co-localized with TRPV1, a cation channel sensitive to noxious heat, in mouse and human DRG. nih.govunisi.it
Modulatory Effects via Cannabinoid Receptor-Independent Pathways
Evidence suggests that the modulatory effects of lipoamino acids, including this compound, may occur through mechanisms independent of classical cannabinoid receptors (CB1 and CB2). wikipedia.orgguidetopharmacology.org Endocannabinoids, a class of signaling lipids that includes molecules related to this compound, can exert effects not mediated by these receptors. nih.govnih.gov These cannabinoid receptor-independent actions include the modulation of voltage-gated ion channels, such as calcium channels, as well as ligand-gated ion channels. nih.govnih.govacs.org The inhibition of Cav3.2 channels by this compound (this compound-OH) has been observed in cell-free outside-out patch recordings, indicating a membrane-delimited mechanism that does not necessitate intracellular signaling cascades involving lipid metabolism, GPCR activation, or protein kinase pathways. cloudna.cn This provides strong support for a direct interaction of this compound with the ion channel protein, independent of cannabinoid receptor activation.
Ion Channel Modulation and Gating
A significant aspect of this compound's molecular mechanism involves its interaction with ion channels, particularly T-type calcium channels. Lipoamino acids, including this compound and N-arachidonoyl glycine (B1666218) (NAGly), function as inhibitors of T-type/Cav3 calcium channels. wikipedia.orgguidetopharmacology.org
T-Type Calcium Channel (Cav3) Inhibition
This compound (this compound-OH) and related lipoamino acids have been shown to reversibly inhibit currents mediated by Cav3.1, Cav3.2, and Cav3.3, the three subtypes of T-type calcium channels. wikipedia.orgguidetopharmacology.org NAGly has also demonstrated strong inhibition of native Cav3.2 currents in sensory neurons. wikipedia.orgguidetopharmacology.org The inhibitory effect of this compound (this compound-OH) on Cav3.2 currents has been confirmed in cell-free outside-out patches, suggesting a direct, membrane-delimited interaction with the channel. cloudna.cn Further analysis indicates that the inhibition by this compound (this compound-OH) does not appear to involve a screen charge effect or an open channel block mechanism, as the inhibition is similar for both inward and outward currents and is independent of the stimulation frequency. umich.edu
Differential Inhibition of Cav3.1, Cav3.2, and Cav3.3 Subtypes
Studies have revealed differential potencies of lipoamino acids in inhibiting the various Cav3 subtypes. NAGly exhibits half-maximal inhibitory concentrations (EC50) of approximately 600 nM for Cav3.2, 1.3 ± 0.1 µM for Cav3.1, and 1.6 ± 0.2 µM for Cav3.3. csic.es this compound (this compound-OH) has been identified as a potent T-channel blocker, with an EC50 of 210 ± 12 nM specifically for Cav3.2 channels. csic.es These findings indicate that Cav3.2 is the most potently inhibited subtype by both NAGly and this compound (this compound-OH) among the Cav3 family members. wikipedia.orgguidetopharmacology.orgcsic.es
| Compound | Target Subtype | EC50 (nM) | Citation |
| N-Arachidonoyl Glycine (NAGly) | Cav3.1 | 1300 ± 100 | csic.es |
| N-Arachidonoyl Glycine (NAGly) | Cav3.2 | 600 ± 40 | csic.es |
| N-Arachidonoyl Glycine (NAGly) | Cav3.3 | 1600 ± 200 | csic.es |
| This compound (this compound-OH) | Cav3.2 | 210 ± 12 | csic.es |
Note: EC50 values represent half-maximal inhibitory concentrations.
Influence on Channel Steady-State Inactivation Kinetics
A key aspect of this compound's (this compound-OH) mechanism of Cav3.2 inhibition involves its influence on the channel's steady-state inactivation properties. This compound (this compound-OH) induces a significant hyperpolarized shift in the steady-state inactivation curve of Cav3.2 currents. wikipedia.orgguidetopharmacology.orgnih.gov This shift is dose-dependent and can be as large as approximately 20 mV. umich.educsic.es For Cav3.2, the half inactivation voltage (V0.5) is approximately -71.9 ± 0.9 mV under control conditions, shifting to -81.1 ± 0.8 mV in the presence of 1 µM this compound (this compound-OH) and further to -93.1 ± 1.7 mV with 3 µM this compound (this compound-OH). umich.educsic.es This hyperpolarized shift suggests that this compound (this compound-OH) is particularly effective at physiological holding potentials where T-channels are partially inactivated. umich.educsic.es Data indicate that this compound (this compound-OH) inhibits Cav3.2 currents by stabilizing the channels in an inactivated state. umich.educsic.es This is supported by findings that this compound (this compound-OH) does not cause inhibition when applied at a very hyperpolarized holding potential (-110 mV) where Cav3.2 channels are predominantly in the closed state. umich.educsic.es This suggests a state-dependent block, favoring the inactivated conformation of the channel.
Compound Names and PubChem CIDs
| Name | PubChem CID | Notes |
| This compound (N-arachidonoyl-gamma-aminobutyric acid) | 16759310 | Referenced as this compound-OH in some studies. lipidmaps.org |
| N-arachidonoyl glycine (NAGly) | 5283389 | nih.gov |
| GPR92 | 10367662 | Also known as LPAR5. umich.edu |
| Cav3.1 | N/A | Encoded by the gene CACNA1G. |
| Cav3.2 | N/A | Encoded by the gene CACNA1H. |
| Cav3.3 | N/A | Encoded by the gene CACNA1I. |
Specificity Profile Against Other Voltage-Gated Channels (e.g., HVA Calcium Channels, Sodium Channels, TRP Channels)
This compound has demonstrated activity against various voltage-gated ion channels, albeit with differing potencies. Research indicates that N-arachidonoyl amino acids, including this compound (referred to as this compound-OH in some studies), have effects on high-voltage-activated (HVA) calcium channels, voltage-gated sodium channels, and transient receptor potential (TRP) channels. researchgate.netjneurosci.orgjneurosci.orgnih.gov
Studies using recombinant channels expressed in tsA-201 cells showed that this compound-OH weakly affected Cav1.2 and Cav2.2 HVA calcium channel currents. At a concentration of 3 μM, this compound-OH produced approximately 5% inhibition of Cav1.2 currents and around 25% inhibition of Cav2.2 currents. jneurosci.org
Regarding voltage-gated sodium channels, this compound-OH mildly inhibited Nav1.7 and Nav1.8 channels. At 3 μM, it inhibited Nav1.7 currents by approximately 30%. jneurosci.org
In addition to HVA calcium and sodium channels, this compound has been found to be a potent inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3). jneurosci.orgjneurosci.orgnih.govresearchgate.netresearchgate.net Notably, this compound-OH exhibited potent effects on Cav3.2, with an EC50 value of approximately 200 nM. jneurosci.orgnih.gov This inhibition involved a significant shift in the steady-state inactivation properties of Cav3.2 channels. jneurosci.orgresearchgate.net
Furthermore, this compound has shown weak effects on anandamide-sensitive TRPV1 and TASK1 channels, which are types of TRP channels. jneurosci.orgnih.gov
The differential effects of this compound on various voltage-gated channels highlight a degree of selectivity, with a particularly notable inhibitory effect on T-type calcium channels compared to its weaker modulation of HVA calcium and sodium channels.
Glycine Transporter 2 (GLYT2) Inhibition
This compound is recognized as an inhibitor of the glycine transporter 2 (GLYT2). nih.govresearchgate.netnih.govresearchgate.netacs.org GLYT2 is a Na+/Cl−-dependent transporter primarily located on presynaptic glycinergic neurons, regulating extracellular glycine concentrations in the spinal cord and brainstem. researchgate.netmeduniwien.ac.at Inhibition of GLYT2 can enhance inhibitory glycinergic neurotransmission. researchgate.net
Compared to other N-arachidonyl amino acids, this compound inhibits GLYT2, but generally with lower potency than N-arachidonylglycine (NAGly) and N-arachidonyl-l-alanine (NALAla). nih.govacs.org One study reported an approximate IC50 of 12 μM for N-arachidonyl GABA at GLYT2. acs.org At concentrations up to 100 μM, this compound exhibits little or no activity at the related glycine transporter 1 (GLYT1). nih.govresearchgate.net
Identification of Molecular Determinants within Transporter Extracellular Loops
Studies utilizing chimeric transporters constructed by swapping extracellular loops between GLYT1 and GLYT2 have provided insights into the molecular determinants of this compound's interaction with GLYT2. Extracellular loops 2 (EL2) and 4 (EL4) of GLYT2 are crucial for the selective inhibition of GLYT2 by N-arachidonyl amino acids, including this compound. nih.govnih.govans.org.au
Specifically, EL4 of GLYT2 contains molecular determinants that are required for the inhibitory activity of several N-arachidonyl amino acids, including this compound. nih.gov EL2 of GLYT2 is also important for the binding and selectivity of this compound, similar to NAGly and N-arachidonyl-d-alanine. nih.gov
Chimeric transporters where GLYT2's EL2 was inserted into GLYT1 or where GLYT2's EL4 was inserted into GLYT1 showed altered sensitivity to these compounds. nih.govresearchgate.net A GLYT1 chimera containing GLYT2's EL4 became inhibited by this compound, although with reduced potency compared to wild-type GLYT2. nih.govresearchgate.net These findings underscore the significant role of these extracellular domains in mediating the interaction and selectivity of this compound for GLYT2. A novel extracellular allosteric modulator site involving EL4 and transmembrane domains 5, 7, and 8 of GLYT2 has been identified as a binding site for inhibitory lipids. researchgate.netresearchgate.net
Selectivity Over Glycine Transporter 1 (GLYT1)
A key characteristic of this compound's action on glycine transporters is its marked selectivity for GLYT2 over GLYT1. This compound inhibits GLYT2 but shows minimal or no activity at GLYT1 at concentrations up to 100 μM. nih.govresearchgate.netacs.org This differential sensitivity is largely attributed to structural differences between the two transporter subtypes, particularly within their extracellular loops. nih.govnih.govans.org.au
Experiments with chimeric transporters where EL2 and EL4 were exchanged between GLYT1 and GLYT2 demonstrated that these loops play a critical role in conferring sensitivity to this compound. nih.govresearchgate.net While the GLYT1(EL4) chimera gained some sensitivity to this compound, the GLYT1(EL2,EL4) double chimera remained largely insensitive, similar to wild-type GLYT1. nih.gov This suggests that the specific composition and conformation of both EL2 and EL4 in GLYT2 are important for potent and selective this compound binding. Differences in specific amino acid residues within these loops, such as Arg531, Lys532, and Ile545 in GLYT2's EL4, contribute to the differential sensitivity observed with N-arachidonyl amino acids. nih.govnih.gov
The selective inhibition of GLYT2 by this compound, with minimal effect on GLYT1, is a crucial aspect of its pharmacological profile.
Interactions with Other Enzyme Systems Affecting Cellular Signaling
Information specifically detailing this compound's direct interactions with broad enzyme systems that significantly affect cellular signaling pathways (beyond its effects on transporters and ion channels) is limited in the provided search results.
One source mentions that this compound may reduce the production of pro-inflammatory cytokines and gamma-aminobutyric acid (GABA) in mice, potentially through inhibition of DSP-4 activity. cymitquimica.com However, the context and specific mechanism of interaction with "DSP-4" as an enzyme broadly affecting cellular signaling are not clearly elucidated in the provided snippets. cymitquimica.com Another mention suggests this compound may reduce blood pressure by blocking the conversion of fatty acids into amides, which relates to a specific metabolic process rather than widespread enzyme-mediated signaling cascades. cymitquimica.com
While cellular signaling involves numerous enzyme systems such as kinases, phosphatases, and enzymes associated with G-protein coupled receptors youtube.commsu.edunih.govkhanacademy.org, the provided literature primarily focuses on this compound's modulation of GLYT2 and certain voltage-gated channels as its core mechanisms of action. These targets themselves are integral components of cellular signaling, influencing neuronal excitability and neurotransmitter levels. However, direct interactions of this compound with other major enzyme classes that broadly impact intracellular signaling pathways were not extensively described in the search results.
Data Tables
Based on the search results, the following data on the effects of this compound on GLYT2 and voltage-gated channels can be summarized:
| Target Channel/Transporter | Compound | Effect | Approximate Potency (IC50 or % Inhibition) | Reference |
| GLYT2 | This compound | Inhibition | ~12 μM (IC50) | acs.org |
| GLYT2(EL2) Chimera | This compound | Inhibition | >30 μM (IC30) | nih.gov |
| GLYT1 | This compound | Little/No | Little/no activity up to 100 μM | nih.govresearchgate.net |
| GLYT1(EL4) Chimera | This compound | Inhibition | Reduced potency vs. WT GLYT2 | nih.govresearchgate.net |
| Cav1.2 (HVA Calcium) | This compound-OH | Inhibition | ~5% inhibition at 3 μM | jneurosci.org |
| Cav2.2 (HVA Calcium) | This compound-OH | Inhibition | ~25% inhibition at 3 μM | jneurosci.org |
| Nav1.7 (Sodium) | This compound-OH | Inhibition | ~30% inhibition at 3 μM | jneurosci.org |
| Nav1.8 (Sodium) | This compound-OH | Inhibition | No significant inhibition at 3 μM | jneurosci.org |
| Cav3.1 (T-type Calcium) | This compound-OH | Inhibition | Potent inhibition | jneurosci.org |
| Cav3.2 (T-type Calcium) | This compound-OH | Inhibition | ~200 nM (EC50) | jneurosci.orgnih.gov |
| Cav3.3 (T-type Calcium) | This compound-OH | Inhibition | Potent inhibition | jneurosci.org |
| TRPV1 (TRP) | This compound-OH | Weak effect | Weak effects | jneurosci.orgnih.gov |
| TASK1 (TRP) | This compound-OH | Weak effect | Weak effects | jneurosci.orgnih.gov |
Note: Potency values and inhibition percentages are approximate and based on the concentrations and conditions reported in the cited studies.
Physiological Roles and Biological Functions of Nagaba
Central and Peripheral Pain Modulation
NAGABA is involved in the modulation of pain. ontosight.ai It has been shown to act on pain perception by interacting with cannabinoid receptors and potentially modulating the activity of other neurotransmitters involved in pain transmission. ontosight.ai
Antinociceptive Effects
This compound has demonstrated antinociceptive effects in mammals. nih.govphysiology.orgnih.govtocris.com Along with N-arachidonyl glycine (B1666218) (NAGly), this compound has been shown to be antinociceptive and anti-inflammatory. physiology.orgphysiology.org Studies have indicated that this compound inhibits pain. nih.govcaymanchem.comtocris.comacs.orgresearchgate.net Research suggests that the analgesic effects of lipoamino acids, including this compound, largely result from the inhibition of T-type calcium channels, particularly Cav3.2. nih.govnih.gov
Induction of Thermal Analgesia
This compound-OH, a related lipoamino acid, has been shown to produce strong thermal analgesia. nih.govnih.govjneurosci.org This effect appears to be mediated via the inhibition of Cav3.2 calcium channels, as the thermal analgesia produced by NAGly and this compound-OH was abolished in Cav3.2 knock-out mice. nih.govnih.gov This suggests that T-type calcium channel inhibition is an important pharmacological target underlying the analgesic effects of these endogenous lipoamino acids. nih.govnih.gov
Regulation of Inflammatory Processes and Pro-inflammatory Cytokine Production
This compound possesses anti-inflammatory properties, which can contribute to the reduction of inflammation in various pathological conditions. ontosight.aiphysiology.orgphysiology.org While NAGly and this compound exhibit anti-inflammatory effects in mammals, it is not fully clear if these effects are due to the parent lipid or some metabolite. nih.gov Pro-inflammatory cytokines, such as TNF-α and IL-1β, are key mediators in inflammatory processes. nih.govkoreascience.kr
Influence on Neurotransmission and Neuromodulation
This compound, as an endogenous neurotransmitter, can influence neurotransmission by acting on GABA receptors and other neurotransmitter systems. ontosight.ai This influence can potentially affect mood, anxiety, and cognitive functions. ontosight.ai N-acylneurotransmitters, including this compound, represent a cluster within the endocannabinoidome that bears the potential for identifying novel receptor targets in this system. mdpi.comnih.gov The liberation of the free neurotransmitter following the degradation of N-acylneurotransmitters makes their action more complex. mdpi.comnih.gov Neuromodulators, such as biogenic amines, can affect neuronal activity by changing membrane potentials, altering the sensitivity of neurons to neurotransmitters, regulating neurotransmitter release, and fine-tuning the strength of synaptic transmission. annualreviews.org
Modulation of Cellular Signaling Pathways Integral to Biological Response
This compound has been shown to activate the GPR92 receptor. mdpi.comnih.govnih.gov G protein-coupled receptors (GPCRs), including GPR92, play a wide variety of roles in pathophysiological processes by transmitting extracellular signals to cells via heterotrimeric G proteins. nih.gov this compound has been found to activate the Gq/11-linked signaling pathway via GPR92. nih.gov
Furthermore, this compound, particularly this compound-OH, has been identified as an inhibitor of T-type calcium channels (Cav3 channels), with a potent effect on Cav3.2. nih.govnih.govnih.govresearchgate.net This inhibition involves a shift in the Cav3.2 steady-state inactivation. nih.govnih.govresearchgate.net T-type calcium channels have important roles in cell excitability and calcium signaling, contributing to various physiological functions in the nervous system, including pain perception. nih.govjneurosci.org Inhibition of these channels by endogenous lipoamino acids like this compound suggests a mechanism for modulating cellular excitability and downstream biological responses. nih.govnih.gov
This compound has also been shown to inhibit the glycine transporter 2 (GlyT2), albeit with lower potency compared to N-arachidonyl glycine (NAGly). acs.orgnih.gov GlyT2 is predominantly located on presynaptic inhibitory glycinergic neurons in the spinal cord and is involved in regulating glycinergic neurotransmission, which plays a role in pain signaling. acs.org Inhibition of GlyT2 can increase glycine levels at inhibitory synapses, potentially restoring inhibitory control and reducing pain symptoms. acs.org
Data Table: Potency of Lipoamino Acids on Cav3.2 Channel Inhibition
| Compound | EC50 for Cav3.2 Inhibition (nM) |
| NAGly | ~600 nih.govnih.gov |
| This compound-OH | ~200 nih.govnih.govnih.gov |
| NASer | Potent nih.gov |
| NAAla | Potent nih.gov |
| This compound | Potent nih.gov |
Data Table: Activation of GPR92 by Lipid-Derived Molecules
| Ligand | EC50 (μM) | Emax (-fold induction over basal) | Signaling Pathway Activated |
| Farnesyl pyrophosphate (FPP) | 0.26 ± 0.08 nih.gov | 28.79 ± 1.46 nih.gov | Gq/11 and Gs nih.gov |
| NAG | 4.47 ± 0.73 nih.gov | 8.20 ± 0.38 nih.gov | Gq/11 nih.gov |
| Lysophosphatidic acid (LPA) | 1.82 ± 0.73 nih.gov | 8.76 ± 0.79 nih.gov | Gq/11 and Gs nih.gov |
| 2-AG | 2-5 nih.gov | Not specified | Not specified |
| N-arachidonyl γ-aminobutyric acid (this compound) | 2-5 nih.gov | Not specified | Not specified |
| N-arachidonylalanine (NAA) | >10 nih.gov | Not specified | Not specified |
| N-palmitoylserine phosphoric acid (NPSPA) | Not specified | Not specified | Not specified |
| N-arachidonylserine (NAS) | Not specified | Not specified | Not specified |
Advanced Methodologies in Nagaba Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the structural features and functional groups present in the NAGABA molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as ¹H NMR and ¹³C NMR, is a powerful tool for the structural confirmation of organic compounds like this compound. NMR provides detailed information about the atomic connectivity and chemical environment within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra, researchers can identify different types of protons and their relative positions. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netuii.ac.id Two-dimensional NMR techniques such as HMQC and HMBC can further help in assigning signals and confirming correlations between protons and carbons, aiding in the complete structural elucidation of complex lipids. researchgate.net While specific NMR spectral data for this compound were not detailed in the search results, these techniques are routinely applied to characterize fatty acids and lipid amides, allowing for unambiguous structural confirmation. researchgate.netuii.ac.id
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations. Different functional groups within a molecule absorb infrared light at characteristic frequencies, producing a unique spectral fingerprint. researchgate.netuii.ac.id Analysis of the FTIR spectrum of this compound would reveal characteristic absorption bands corresponding to the amide carbonyl group (C=O), the N-H stretch, C-H stretches from the hydrocarbon chains, and potentially bands associated with the double bonds in the arachidonoyl moiety and the carboxylic acid group. researchgate.net This technique is valuable for confirming the presence of key functional moieties predicted by the chemical structure of this compound. researchgate.netuii.ac.id
Fluorescence spectroscopy can be a useful technique for studying the behavior of molecules in solution, particularly their aggregation properties and the determination of critical micellar concentration (CMC) for amphiphilic compounds. rsc.org While this compound itself may not be intrinsically fluorescent, its interaction with fluorescent probes or its potential to form micelles or other aggregates that alter the fluorescence properties of a system can be investigated using this technique. rsc.orgmdpi.com Changes in fluorescence intensity, emission maxima, or anisotropy of a suitable probe in the presence of increasing concentrations of this compound can provide insights into the formation of aggregates and the concentration at which these structures begin to form (CMC). This is particularly relevant for lipid molecules which can exhibit amphiphilic properties and self-assemble in aqueous solutions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Mass Spectrometry-Based Analytical Approaches
Mass spectrometry techniques are indispensable for determining the accurate mass of this compound and for its sensitive and selective quantification in complex biological samples.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of this compound. HRMS provides mass measurements with high precision, often to several decimal places. This accurate mass information is crucial for determining the elemental composition of the molecule and can help to differentiate this compound from other compounds with similar nominal masses. researchgate.net By comparing the experimentally determined accurate mass with the theoretical mass calculated from the chemical formula (C₂₄H₃₉NO₃), researchers can confirm the identity of the compound. nih.gov HRMS is a valuable tool in the characterization pipeline, complementing spectroscopic data for definitive identification. researchgate.net
Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of endogenous levels of this compound in biological matrices such as tissue or plasma. nih.govnih.govmdpi.comrsc.org LC-MS/MS combines the separation power of liquid chromatography (LC) with the sensitivity and selectivity of tandem mass spectrometry (MS/MS). creative-proteomics.com
In this approach, a biological sample is first processed, often involving extraction steps to isolate lipids like this compound. The extracted sample is then injected into an LC system, which separates this compound from other components based on its physicochemical properties. The eluent from the LC column enters the tandem mass spectrometer, where this compound molecules are ionized and then subjected to fragmentation in the first mass analyzer. creative-proteomics.com Specific fragment ions are then monitored in the second mass analyzer. This Multiple Reaction Monitoring (MRM) mode provides high selectivity, minimizing interference from the complex biological matrix. nih.govnih.govmdpi.com
Quantitative analysis is typically performed using stable isotope-labeled internal standards, which are added to the sample at the beginning of the extraction process. The ratio of the peak area of endogenous this compound to that of the internal standard is used to determine the concentration of this compound in the original sample, based on a calibration curve prepared with known concentrations of the analyte and internal standard. mdpi.com
Research has demonstrated the development and application of quantitative LC-MS/MS methods for analyzing N-arachidonoyl amino acids, including this compound, in mouse brain. nih.govnih.gov These methods have shown good linearity over a range of concentrations, with R² values of 0.99, indicating accurate quantification. nih.govnih.gov Studies using these methods have investigated the effects of pharmacological interventions, such as the administration of the fatty acid amide hydrolase (FAAH) inhibitor URB 597, on endogenous this compound levels. Findings from such studies have shown that treatment with URB 597 can lead to a significant decrease in this compound levels in the mouse brain. nih.govnih.gov This highlights the utility of quantitative LC-MS/MS in studying the metabolism and regulation of endogenous this compound.
Data from a quantitative LC-MS/MS study on the effect of the FAAH inhibitor URB 597 on endogenous this compound levels in mouse brain are presented below.
| Analyte | Treatment | Endogenous Level (pg/μl) | Change vs. Vehicle |
| This compound | Vehicle | Baseline Level | - |
| This compound | URB 597 | Decreased Level | Significantly Decreased |
Another aspect of method validation for quantitative LC-MS/MS involves assessing linearity over a specific concentration range. A study quantifying N-arachidonoyl amino acids, including this compound, reported linearity over the range of 0.2–120 pg/μl for standards, with R² values of 0.99. nih.govnih.gov This indicates a strong linear relationship between the analyte concentration and the measured signal, which is essential for accurate quantification.
| Analyte Standard | Concentration Range (pg/μl) | R² Value |
| N-arachidonoyl amino acids (including this compound) | 0.2 – 120 | 0.99 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating and analyzing this compound from complex biological matrices or reaction mixtures. These techniques enable the separation of this compound from related lipids, metabolites, and other matrix components, which is crucial for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique capable of separating, identifying, and quantifying components in a liquid sample. advancechemjournal.comdrawellanalytical.comwikipedia.org It is particularly valuable for the analysis of drug products and for determining their stability. advancechemjournal.com The principle involves injecting a liquid sample into a mobile phase that flows through a column packed with a stationary phase. drawellanalytical.comwikipedia.org Separation occurs based on the differential interaction of sample components with the stationary and mobile phases. drawellanalytical.comelgalabwater.com Modern HPLC systems utilize high-pressure pumps for faster separation, improved resolution, and greater sensitivity compared to traditional liquid chromatography. elgalabwater.com
For the analysis of compounds like this compound, HPLC can be employed to assess the purity of synthesized material, identify and quantify reaction impurities or degradation products, and analyze its presence in various samples. advancechemjournal.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode suitable for the analysis of relatively non-polar compounds like fatty amides. advancechemjournal.com Detection is often achieved using UV detectors, which measure the absorbance of components eluting from the column at specific wavelengths, generating a chromatogram with peaks corresponding to different compounds. wikipedia.org The area under each peak is proportional to the amount of the corresponding compound. wikipedia.org
Ultra-High Performance Liquid Chromatography (UHPLC) for Lipidomics Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller stationary phase particles and higher pressures, resulting in faster separations, increased resolution, and enhanced sensitivity. elgalabwater.comacs.org Coupled with mass spectrometry (MS), UHPLC-MS has become a powerful tool for lipidomics profiling, the large-scale study of lipids in biological systems. acs.orgspectroscopyonline.commdpi.com Lipids are a diverse class of molecules with crucial roles in cell membranes, energy storage, and signaling pathways. spectroscopyonline.com
Given that this compound is an N-acyl-gamma-aminobutyric acid and functionally related to arachidonic acid, UHPLC-MS is highly relevant for studying its role within the broader lipidome. nih.govontosight.ai UHPLC-MS-based lipidomics platforms can characterize various lipid subclasses, including phospholipids, triglycerides, and sphingolipids. spectroscopyonline.commdpi.com Reversed-phase UHPLC-MS is commonly used for lipidomic analysis, where separation is based on the hydrophobicity of the lipid's aliphatic chains. acs.org This allows for the separation and identification of numerous lipid species in complex biological samples such as plasma, tissue extracts, and cell cultures. spectroscopyonline.commdpi.com High-resolution MS detectors, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide accurate mass measurements and fragmentation capabilities (MS^n) essential for identifying and characterizing individual lipid species, including fatty amides like this compound. spectroscopyonline.commdpi.commdpi.com Both positive and negative ionization modes are often used for comprehensive lipid profiling. spectroscopyonline.commdpi.com
Biochemical and Molecular Biology Assays
Beyond structural identification and quantification, understanding the biological functions of a compound like this compound requires the use of biochemical and molecular biology assays to investigate its interactions with enzymes, receptors, and transporters.
In Vitro Enzymatic Activity Assays (e.g., Lipoxygenase Activity Assays by UV Absorbance)
In vitro enzymatic activity assays are laboratory methods used to measure the rate at which an enzyme catalyzes a biochemical reaction. wikipedia.org These assays are vital for studying enzyme kinetics and the effects of potential inhibitors or activators. wikipedia.org Spectrophotometric assays are a common type of continuous assay where enzyme activity is monitored by measuring changes in light absorbance over time as substrates are converted to products. wikipedia.orgcreative-enzymes.com UV/Vis spectroscopy is frequently used, particularly when reactants or products absorb light in the ultraviolet or visible range. creative-enzymes.com
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing roles in various biological processes, including inflammation. bio-techne.comcreativebiomart.net Given this compound's relationship to arachidonic acid, studying its potential interaction with lipoxygenases is relevant. Some lipoxygenase activity assays utilize UV absorbance to measure the formation of conjugated diene hydroperoxides, which are products of LOX-catalyzed oxidation and exhibit a specific absorption peak, often around 234 nm or 280 nm. bio-techne.comresearchgate.netmsesupplies.comelabscience.com By monitoring the change in absorbance at this wavelength over time, the rate of the enzymatic reaction and thus the enzyme activity can be determined. bio-techne.comresearchgate.netmsesupplies.comelabscience.com Another common approach in enzymatic assays is monitoring the change in absorbance of coenzymes like NADH or NADPH at 340 nm as they are consumed or produced during the reaction. wikipedia.orgcreative-enzymes.comipinnovative.comnih.govnih.gov
Receptor Binding and Functional Activation Assays
Receptor binding assays are used to study the interaction of a compound with a specific biological receptor. giffordbioscience.comrevvity.comyoutube.com These assays can determine the affinity of a ligand for a receptor and whether a compound acts as an agonist (activating the receptor) or antagonist (blocking receptor activation). revvity.com Radioligand binding assays, considered a gold standard, involve the use of a radiolabeled ligand that binds to the receptor. giffordbioscience.comyoutube.comnih.gov Competitive binding assays measure the ability of an unlabeled test compound to displace the radiolabeled ligand from the receptor, allowing for the determination of the test compound's affinity (Ki value). giffordbioscience.comnih.gov These assays can be performed using membrane homogenates or cells expressing the receptor. giffordbioscience.comnih.gov
Functional activation assays measure the downstream cellular response triggered by receptor activation. For G protein-coupled receptors (GPCRs), which are important drug targets, functional assays often measure changes in intracellular signaling molecules such as cyclic AMP (cAMP), calcium ions, or inositol (B14025) phosphates. frontiersin.orginnoprot.com Reporter gene assays are another type of functional assay where receptor activation leads to the transcription of a reporter gene, providing an amplifiable readout of receptor function. thermofisher.compnas.org These assays can be used to assess the potency of agonists and antagonists. frontiersin.orgthermofisher.com Given the potential biological activities of this compound, receptor binding and functional assays would be crucial for identifying and characterizing any receptors it may interact with.
Transporter Uptake and Inhibition Assays
Transporter assays are used to investigate the interaction of compounds with membrane transporter proteins, which play a critical role in the absorption, distribution, metabolism, and excretion (ADME) of endogenous substances and xenobiotics, including drugs. bioivt.comcriver.comevotec.com These assays determine if a compound is a substrate for a transporter (meaning it is transported across the membrane by the protein) or an inhibitor of a transporter (meaning it blocks the transport of other substances). bioivt.comcriver.comnih.gov
Electrophysiological Techniques for Ion Channel Characterization
Electrophysiological techniques, such as patch-clamp, are considered a gold standard for studying ion channel properties and their interactions with modulating compounds. scienceopen.comcreative-bioarray.com These techniques allow for the direct measurement of ionic currents flowing through ion channels. researchgate.netresearchgate.net
Cell-Free Outside-Out Patch Configuration for Direct Ligand-Channel Interactions
The cell-free outside-out patch configuration is used to examine the properties of an ion channel isolated from the cell. scienceopen.com In this setup, the extracellular face of the ion channel is exposed to the bath solution, allowing for direct application and perfusion of ligands to the external surface of the membrane. scienceopen.comnih.gov This configuration is particularly useful for accurately determining concentration-response curves of compounds acting on ion channels from the extracellular side. scienceopen.com Studies on a related compound, this compound-OH, have utilized the outside-out patch configuration to demonstrate its inhibitory effects on Cav3.2 currents, indicating a membrane-delimited mechanism of action. nih.govresearchgate.net This approach helps to isolate the direct interaction between the ligand and the channel, minimizing the influence of intracellular signaling pathways. nih.govresearchgate.net
Table 1: Electrophysiological Patch-Clamp Configurations in Ion Channel Research
| Configuration | Description | Key Application |
| Whole-Cell Patch-Clamp | Records currents from the entire cell after rupturing the membrane. | Analyzing overall cellular ion channel activity and drug effects. researchgate.netnumberanalytics.com |
| Outside-Out Patch | Records currents from an isolated membrane patch with the extracellular side facing the bath solution. | Studying direct ligand-channel interactions and obtaining concentration-response curves. scienceopen.comresearchgate.net |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling techniques are valuable tools in this compound research for predicting and analyzing its interactions with biological targets at an atomic level. bioisi.ptopenaccessjournals.comresearchgate.net These methods complement experimental studies by providing insights into binding mechanisms and conformational changes. openaccessjournals.comresearchgate.netmdpi.com
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the binding site of a target macromolecule, typically a protein. openaccessjournals.comresearchgate.net This technique allows researchers to explore potential interactions between this compound and its target proteins, providing insights into binding modes and energetics. openaccessjournals.comresearchgate.netmdpi.com By calculating binding energies and assessing the geometric complementarity, molecular docking can help prioritize potential targets and guide the design of further experiments. openaccessjournals.com It plays a crucial role in understanding molecular recognition processes. openaccessjournals.comresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to simulate the motion of atoms and molecules over time, providing insights into the dynamic behavior and conformational changes of biological systems. mdpi.commdpi.com In the context of this compound research, MD simulations can be employed to analyze the conformational flexibility of this compound and its target proteins, as well as the stability of ligand-target complexes. nih.govunram.ac.idnih.gov These simulations can reveal how this compound binding affects the conformation of ion channels or other interacting proteins and provide a more detailed understanding of the molecular mechanisms underlying its effects. mdpi.commdpi.com MD simulations complement static structural data obtained from experimental methods by capturing the dynamic nature of molecular interactions. mdpi.com
Table 2: Computational Techniques in this compound Research
| Technique | Description | Key Application |
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target. | Identifying potential binding targets and predicting binding modes. openaccessjournals.comresearchgate.net |
| Molecular Dynamics | Simulates the time-dependent motion of atoms and molecules. | Analyzing conformational changes and stability of molecular complexes. mdpi.commdpi.com |
Structural Analogs and Derivatives of Nagaba
Design and Synthetic Strategies for Novel NAGABA Analogs
The design of novel this compound analogs typically involves modifying either the arachidonic acid component or the gamma-aminobutyric acid component. Synthetic strategies for N-acyl amino acids, including this compound analogs, often involve the formation of an amide bond between a fatty acid and an amino acid.
One common synthetic route involves the initial formation of a mixed anhydride (B1165640) from the fatty acid, followed by reaction with the amino acid ester. Subsequent saponification of the ester yields the desired N-acyl amino acid. nih.gov Another approach describes reacting a fatty acid with oxalyl chloride to form the corresponding acid chloride, which is then added dropwise to a solution containing the amino acid, with careful pH control to facilitate the reaction. acs.org The resulting crude N-acyl amino acid can then be purified through techniques such as extraction and recrystallization. acs.org
Specific examples of synthesized N-arachidonyl amino acids, which can be considered this compound analogs with a modified amino acid head group, include N-arachidonylglycine (NAGly), N-arachidonyl-L-alanine (NALAla), and N-arachidonyl-D-alanine (NADAla). nih.gov The synthesis of the D-alanine analogue, for instance, was achieved using a procedure adapted from existing methods, involving the formation of a mixed anhydride followed by reaction with the D-alanine methyl ester hydrochloride and subsequent saponification. nih.gov
Structure-Activity Relationship (SAR) Studies of Functional Analogs
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound structure impact its biological activity. These studies involve synthesizing a series of analogs with systematic structural changes and evaluating their effects on specific biological targets.
Studies on N-acyl amino acids, including this compound, have revealed the importance of both the fatty acid tail and the amino acid head group for activity at targets such as the glycine (B1666218) transporter 2 (GLYT2) and KV7 channels. acs.orgrupress.orgdiva-portal.org
Regarding activity at GLYT2, various N-acyl amino acids exhibit differing potencies. For instance, N-oleoyl glycine (NOGly) and oleoyl (B10858665) L-carnitine showed higher potency as inhibitors compared to N-arachidonyl glycine (NAGly) and this compound. acs.org This suggests that the fatty acid chain length and saturation, as well as the nature of the amino acid head group, influence the inhibitory activity at GLYT2. Further studies on derivatives with aromatic side chains or positively ionizable groups on the side chain have shown varying degrees of potency against GLYT2, indicating the significance of the amino acid side chain in the interaction with the transporter. acs.org
Comparative studies on KV7.2/3 channels have shown that this compound activates these channels, causing a shift in the voltage for half-maximal activation (V50) towards more negative potentials. rupress.orgdiva-portal.org However, its effects were generally smaller compared to arachidonoyl-L-serine (ARA-S), another N-arachidonyl amino acid. rupress.orgdiva-portal.org The pH of the extracellular environment also influences the activity of this compound on KV7 channels, suggesting that the deprotonation state of the carboxylic acid group on the GABA moiety is important for its effect. rupress.orgdiva-portal.org The estimated apparent pKa for this compound at the channel was found to be 7.3, implying that the degree of protonation at physiological pH affects its activity. rupress.orgdiva-portal.org In contrast, ARA-S, with an estimated apparent pKa of 5.4, is largely deprotonated at physiological pH, which may contribute to the observed differences in potency. rupress.orgdiva-portal.org
The data below summarizes the inhibitory activity of some N-acyl amino acids on GLYT2:
| Compound | IC50 at GLYT2 (µM) |
|---|---|
| Oleoyl L-carnitine | 0.34 |
| N-oleoyl glycine (NOGly) | 0.50 |
| Palmitoyl L-carnitine | 0.60 |
| N-arachidonyl glycine (NAGly) | ~9 |
| N-arachidonyl L-alanine | ~9 |
| This compound | 12 |
The data below summarizes the effects of this compound and ARA-S on hKV7.2/3 channels:
| Compound | Concentration (µM) | ΔV50 (mV) | GMAX Change |
|---|---|---|---|
| This compound | 10 | -6.9 ± 0.5 | No significant increase |
| This compound | 100 | Shift observed | Not consistently increased |
| ARA-S | 10 | Significant shift | Significant increase |
These SAR studies highlight that subtle changes in the structure of this compound analogs, particularly in the fatty acid chain and the amino acid head group, can significantly alter their interaction with biological targets and their resulting pharmacological profiles.
Comparative Pharmacological and Biological Evaluations of Derivatives
Comparative pharmacological and biological evaluations of this compound derivatives and analogs aim to understand their relative efficacy and potency at various biological targets and in different physiological contexts.
As discussed in the SAR section, different N-acyl amino acids, including this compound and its analogs like NAGly and NALAla, exhibit varying inhibitory activities at the glycine transporter GLYT2. nih.govacs.org This suggests that modifying the amino acid portion of this compound can lead to derivatives with differential effects on glycinergic neurotransmission.
Beyond GLYT2, comparative studies have also focused on ion channels. For instance, this compound and ARA-S were evaluated for their effects on KV7.2/3 channels, revealing that both can activate these channels, but with different potencies and potentially through different mechanisms. rupress.orgdiva-portal.org The influence of pH on their activity further underscores the distinct interaction profiles of these N-arachidonyl amino acids with the channel. rupress.orgdiva-portal.org
Furthermore, this compound and NAGly have been investigated for their effects on voltage-gated sodium channels Nav1.7 and Nav1.8, which are involved in pain perception. researchgate.net Both compounds showed mild inhibition of Nav1.7 currents at micromolar concentrations, suggesting a potential role in modulating neuronal excitability through this target as well. researchgate.net Their effects on high-voltage activated calcium channels were found to be independent of holding potential, distinguishing them from their effects on T-type calcium channels. researchgate.net
The biological implications of these differential activities are significant. For example, the ability of this compound and its analogs to inhibit GLYT2 suggests a potential role in modulating pain, as increasing glycine levels in the spinal cord can lead to analgesia. nih.govacs.org Similarly, the activation of KV7 channels by this compound and ARA-S points towards a potential for modulating neuronal excitability, which could be relevant for conditions like epilepsy or pain. rupress.orgdiva-portal.org
Emerging Research Frontiers and Future Directions in Nagaba Research
Elucidation of Complete Biosynthetic and Degradative Enzymatic Systems
While NAGABA has been identified in mammalian tissues, the complete enzymatic systems responsible for its biosynthesis and degradation are not yet fully understood mdpi.com. Research suggests potential biosynthetic pathways for N-acyl amino acids (NAAAs), including a cytochrome c-dependent formation of N-arachidonoyl γ-aminobutyric acid (NAraGABA) from arachidonoyl-CoA and GABA mdpi.com. Another hypothesis involves the direct condensation of the acyl moiety (free fatty acid or CoA derivative) with the amino acid mdpi.com. Glycine (B1666218) N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3) have also been implicated in the amide bond formation between medium- and long-chain acyl-CoAs and glycine in humans, suggesting potential analogous enzymes for GABA conjugation mdpi.com.
Regarding degradation, fatty acid amide hydrolase (FAAH) is a major enzyme responsible for the hydrolysis of N-acylethanolamines like anandamide (B1667382) pnas.org. While this compound has shown weak inhibitory activity towards FAAH in rat brain, it is largely stable to hydrolysis by this enzyme, suggesting other enzymatic pathways are primarily responsible for its breakdown researchgate.net. Identifying the specific enzymes involved in this compound synthesis and degradation is a crucial area for future research, as these enzymes represent potential therapeutic targets for modulating this compound levels and activity mdpi.com.
Identification of Novel Receptor and Enzyme Targets within the Endocannabinoidome
This compound is considered part of the endocannabinoidome, a complex lipid signaling system that includes endocannabinoids and related lipid mediators, their metabolic enzymes, and their molecular targets mdpi.comtandfonline.com. While structurally related to endocannabinoids, this compound does not appear to bind appreciably to the classical cannabinoid receptors CB1 and CB2 nih.gov.
Emerging research indicates that this compound interacts with other targets. Studies have shown that N-arachidonoyl GABA (A-GABA), along with other N-acyl GABAs like N-docosahexaenoyl GABA (D-GABA) and N-linoleoyl GABA (L-GABA), can activate transient receptor potential vanilloid 1 (TRPV1) receptors, leading to calcium mobilization frontiersin.orgresearchgate.net. This suggests that TRPV1 is a potential target for this compound frontiersin.org.
The endocannabinoidome also includes other receptors like GPR18 and GPR55, which have been identified as targets for other N-acyl amino acids like N-arachidonoyl glycine (NAGly) mdpi.comresearchgate.net. Future research is needed to comprehensively screen and identify all relevant receptor and enzyme targets for this compound within the broader endocannabinoidome. This includes investigating its potential interactions with other enzymes involved in lipid metabolism beyond FAAH mdpi.com.
Comprehensive Pharmacological Characterization of this compound Signaling Networks
Comprehensive pharmacological characterization of this compound involves understanding its interactions with its identified targets and the downstream signaling pathways activated upon binding. Given its activity at TRPV1 receptors, future research should focus on detailing the concentration-response relationships and the specific cellular and physiological effects mediated by this interaction frontiersin.org.
While this compound has been reported to have modest anti-nociceptive effects, the precise mechanisms underlying these effects require further investigation nih.govmedchemexpress.com. Understanding the full spectrum of this compound's pharmacological actions necessitates exploring its activity at other potential, as yet unidentified, receptors or enzymes and delineating the signaling cascades they initiate mdpi.com. This includes detailed studies on its binding kinetics, efficacy, and selectivity at its targets.
Investigation of Interplay with Other Endogenous Lipid Mediators and Neurotransmitter Systems
The interplay between this compound and other endogenous lipid mediators, as well as classical neurotransmitter systems, is a critical area for future research. As a member of the endocannabinoidome, this compound's activity may be modulated by or modulate the levels and actions of other endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) mdpi.commdpi.comtandfonline.com.
Furthermore, given its structural relationship to GABA and its potential interaction with GABAergic systems, exploring the cross-talk between this compound signaling and GABAergic neurotransmission is essential nih.govnih.gov. While some endocannabinoids have been shown to modulate GABA receptors, the specific interaction profile of this compound with different GABA receptor subtypes (GABA_A and GABA_B) needs to be fully characterized nih.govpeerj.com.
Research into the interplay with other neurotransmitter systems, such as glutamate, dopamine, and serotonin, is also warranted, especially considering the diverse roles of N-acyl amides in modulating neuronal activity and behavior tandfonline.comlipidmaps.orgnih.govmdpi.comwikipedia.org. Understanding these complex interactions will provide a more complete picture of this compound's physiological roles and its potential as a therapeutic target.
Q & A
Basic Research Questions
Q. What are the key biological properties of Trachelospermum asiaticum 'Nagaba' that distinguish it from other cultivars, and how can these be systematically characterized?
- Methodological Answer : Conduct comparative morphological and genetic analyses using standardized taxonomic criteria (e.g., leaf structure, growth patterns) alongside molecular markers like ITS sequences. Cross-reference findings with existing botanical databases to identify unique traits . For reproducibility, document environmental conditions (light, soil pH) using controlled greenhouse experiments and validate results through peer-reviewed phylogenomic studies .
Q. What existing methodologies are recommended for studying neural prediction error signals in the context of this compound's 2024 neurophysiological findings?
- Methodological Answer : Replicate the in vivo electrophysiological protocols described by Furutachi et al. (2024), focusing on visual cortex recordings in model organisms. Use optogenetic tools to isolate neuron populations and quantify selective amplification of unexpected inputs. Ensure statistical rigor by applying ANOVA for between-group comparisons and Bonferroni corrections for multiple testing .
Q. How can researchers identify gaps in the current literature on this compound-related studies across disciplines?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines, combining keyword searches (e.g., "this compound," "prediction error," "Trachelospermum") in databases like PubMed and Web of Science. Use citation chaining and tools like VOSviewer to map interdisciplinary connections and highlight understudied areas (e.g., ecological impacts of T. asiaticum 'this compound' in non-native habitats) .
Advanced Research Questions
Q. How can contradictory data on this compound's neural prediction error mechanisms be resolved?
- Methodological Answer : Apply meta-analytic frameworks to reconcile discrepancies, such as random-effects models to account for variability across studies. Design follow-up experiments with larger sample sizes and standardized stimuli (e.g., calibrated visual inputs). Use Bayesian inference to assess the probability of alternative hypotheses (e.g., selective amplification vs. error signal encoding) .
Q. What experimental designs are optimal for assessing the adaptive advantages of T. asiaticum 'this compound' in drought-prone environments?
- Methodological Answer : Implement split-plot factorial designs with variables like water availability and soil composition. Measure physiological stress markers (e.g., proline content, stomatal conductance) using spectrophotometry. Validate findings through field trials in semi-arid regions, with longitudinal data collection over 3–5 growth cycles .
Q. How can interdisciplinary approaches (e.g., computational modeling and field biology) enhance understanding of this compound-related phenomena?
- Methodological Answer : Develop agent-based models to simulate neural network dynamics observed in prediction error studies, integrating parameters from electrophysiological datasets. For botanical research, use GIS mapping to correlate T. asiaticum 'this compound' distribution with climate variables. Validate models through cross-disciplinary workshops and open-data repositories .
Methodological Considerations
- Data Collection : Use standardized data tables (e.g., NASA's EEAB templates) to ensure consistency in logging experimental variables like temperature,光照, and response times .
- Ethical Compliance : For neurophysiological studies, adhere to ARRIVE guidelines for animal research; for botanical studies, follow Nagoya Protocol standards for genetic resource use .
- Peer Validation : Pre-register studies on platforms like OSF to mitigate bias and facilitate replication. Engage domain-specific user groups (e.g., botanists, neuroscientists) in data interpretation to reduce analytical blind spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
